3-Chloro-2,4-dimethylaniline

Descripción general

Descripción

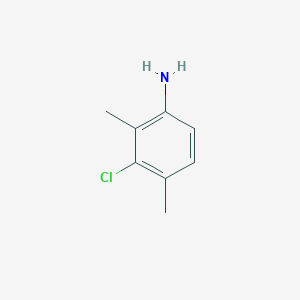

3-Chloro-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and two methyl groups at the second and fourth positions. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dimethylaniline typically involves the chlorination of 2,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atom under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Chloro-2,4-dimethylaniline is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It is a precursor in the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,4-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine and methyl groups influence its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

- 2-Chloro-4,6-dimethylaniline

- 3,4-Dimethylaniline

- 2,4-Dimethylaniline

Comparison: 3-Chloro-2,4-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it suitable for specific applications in research and industry.

Actividad Biológica

3-Chloro-2,4-dimethylaniline (C8H10ClN) is an organic compound characterized by a benzene ring substituted with a chlorine atom at the third position and two methyl groups at the second and fourth positions. It serves as a significant intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its biological activity has garnered attention in recent research, particularly concerning its interaction with enzymes and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interactions : This compound has been shown to influence enzyme activity, which may lead to alterations in metabolic pathways. For instance, similar compounds have demonstrated high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB) .

- Metabolic Pathways : The metabolic fate of this compound includes n-demethylation and n-oxidation, as well as ring hydroxylation, which are crucial for its biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of anilines, including derivatives like this compound:

- Bacterial Efficacy : Compounds structurally related to this compound have shown activity against various gram-positive bacteria and mycobacterial strains. Notably, halogenated anilines tend to exhibit enhanced antibacterial properties .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. These studies indicate that while some derivatives possess significant antibacterial activity, they also exhibit low cytotoxicity towards primary mammalian cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | Moderate | Low | Effective against gram-positive bacteria |

| 2-Chloro-4,6-dimethylaniline | High | Moderate | Broader spectrum of action than analogues |

| 3,4-Dimethylaniline | Low | High | Less effective compared to chlorinated variants |

This table illustrates that while this compound shows moderate antibacterial activity, other derivatives may offer broader efficacy or higher cytotoxicity depending on their structural modifications.

Study on Antibacterial Properties

A recent study evaluated a series of cinnamic anilides for their biological activities. Among these compounds, those containing halogen substitutions exhibited enhanced antibacterial effects against strains such as Staphylococcus aureus and Enterococcus faecalis. The study concluded that introducing chlorine into the molecular structure significantly increases antibacterial efficacy .

Research on Enzyme Interactions

Another research effort focused on the enzyme inhibition properties of various anilines. It was found that this compound could modulate the activity of specific enzymes involved in metabolic processes. These findings suggest potential applications in drug design where enzyme modulation is desired .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may exhibit favorable absorption characteristics due to its lipophilicity. This property is essential for its potential therapeutic applications, as it influences bioavailability and distribution within biological systems .

Propiedades

IUPAC Name |

3-chloro-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJAATQNTATPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.